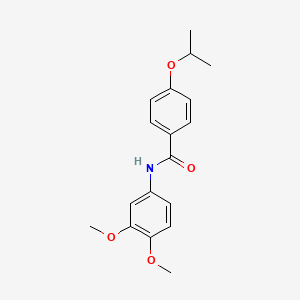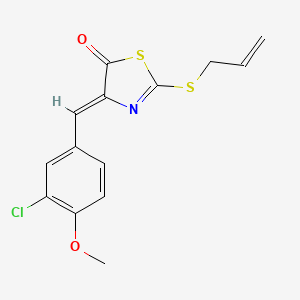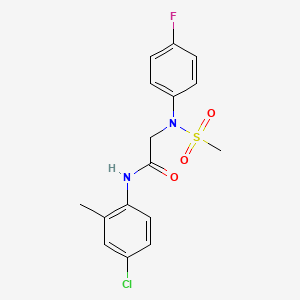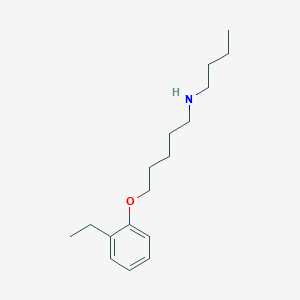![molecular formula C17H17ClN2O3S B5015821 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP, and it is a small molecule inhibitor of various enzymes, including metalloproteinases and cathepsins.
作用機序
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a small molecule inhibitor that works by binding to the active site of various enzymes, including metalloproteinases and cathepsins. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in the activity of these enzymes. Additionally, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, neuroprotective effects, and anti-inflammatory effects. Additionally, this compound has been shown to have anti-cancer effects by inhibiting the activity of metalloproteinases and cathepsins, which are involved in the progression of cancer.
実験室実験の利点と制限
One of the advantages of using 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine in lab experiments is its specificity towards various enzymes, including metalloproteinases and cathepsins. Additionally, this compound has been shown to have neuroprotective effects and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before conducting any experiments.
将来の方向性
There are various future directions for the research on 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine, including the evaluation of its potential applications in cancer research, inflammation, and neurodegenerative disease. Additionally, further research is needed to evaluate the toxicity of this compound and its potential side effects. Moreover, the development of more potent and specific inhibitors of various enzymes, including metalloproteinases and cathepsins, is an area of active research, and this compound could serve as a starting point for the development of new inhibitors.
合成法
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzyl thiol. The second step involves the reaction of 4-chlorobenzyl thiol with furoyl chloride to form 4-chlorobenzyl 2-furoylthiol. The final step involves the reaction of 4-chlorobenzyl 2-furoylthiol with piperazine to form this compound.
科学的研究の応用
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative disease. This compound has been shown to inhibit the activity of various enzymes, including metalloproteinases and cathepsins, which are involved in the progression of cancer and inflammation. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-3-5-14(6-4-13)24-12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPCVZJFKBNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5015738.png)



![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5015764.png)


![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5015793.png)

![N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5015804.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5015808.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015833.png)
![1-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5015837.png)
